molecular formula C22H18ClF3N2O4S B4884737 2-[N-(benzenesulfonyl)-4-chloro-3-(trifluoromethyl)anilino]-N-(3-methoxyphenyl)acetamide

2-[N-(benzenesulfonyl)-4-chloro-3-(trifluoromethyl)anilino]-N-(3-methoxyphenyl)acetamide

Cat. No.: B4884737
M. Wt: 498.9 g/mol
InChI Key: QIXBQYSUTCDXPM-UHFFFAOYSA-N
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Description

2-[N-(benzenesulfonyl)-4-chloro-3-(trifluoromethyl)anilino]-N-(3-methoxyphenyl)acetamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a benzenesulfonyl group, a chloro group, and a trifluoromethyl group attached to an aniline moiety, along with a methoxyphenyl group attached to an acetamide moiety

Preparation Methods

The synthesis of 2-[N-(benzenesulfonyl)-4-chloro-3-(trifluoromethyl)anilino]-N-(3-methoxyphenyl)acetamide involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-chloro-3-(trifluoromethyl)aniline: This intermediate can be synthesized by the nitration of 4-chloro-3-(trifluoromethyl)benzene, followed by reduction of the nitro group to an amino group.

    Formation of benzenesulfonyl chloride: Benzenesulfonyl chloride is prepared by the reaction of benzene with chlorosulfonic acid.

    Coupling reaction: The 4-chloro-3-(trifluoromethyl)aniline is then reacted with benzenesulfonyl chloride to form N-(benzenesulfonyl)-4-chloro-3-(trifluoromethyl)aniline.

    Acetylation: Finally, the N-(benzenesulfonyl)-4-chloro-3-(trifluoromethyl)aniline is acetylated with 3-methoxyphenylacetic acid to yield the target compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

2-[N-(benzenesulfonyl)-4-chloro-3-(trifluoromethyl)anilino]-N-(3-methoxyphenyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfinyl or thiol group.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming new derivatives.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[N-(benzenesulfonyl)-4-chloro-3-(trifluoromethyl)anilino]-N-(3-methoxyphenyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[N-(benzenesulfonyl)-4-chloro-3-(trifluoromethyl)anilino]-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibition of enzymes: It can inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.

    Interaction with receptors: The compound may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.

    Induction of apoptosis: It can induce programmed cell death (apoptosis) in cancer cells, contributing to its anticancer activity.

Comparison with Similar Compounds

2-[N-(benzenesulfonyl)-4-chloro-3-(trifluoromethyl)anilino]-N-(3-methoxyphenyl)acetamide can be compared with other similar compounds, such as:

    4-chloro-3-(trifluoromethyl)aniline: This compound lacks the benzenesulfonyl and methoxyphenylacetamide groups, resulting in different chemical properties and applications.

    N-(benzenesulfonyl)-4-chloro-3-(trifluoromethyl)aniline: This intermediate compound is used in the synthesis of the target compound and has distinct chemical behavior due to the absence of the methoxyphenylacetamide group.

    N-(3-methoxyphenyl)acetamide: This compound lacks the benzenesulfonyl and chloro-trifluoromethyl groups, leading to different reactivity and applications.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-chloro-3-(trifluoromethyl)anilino]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClF3N2O4S/c1-32-17-7-5-6-15(12-17)27-21(29)14-28(33(30,31)18-8-3-2-4-9-18)16-10-11-20(23)19(13-16)22(24,25)26/h2-13H,14H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIXBQYSUTCDXPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CN(C2=CC(=C(C=C2)Cl)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClF3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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